molecular formula C7H6N2O2S B1586257 3-氰基苯磺酰胺 CAS No. 3118-68-1

3-氰基苯磺酰胺

货号 B1586257
CAS 编号: 3118-68-1
分子量: 182.2 g/mol
InChI 键: LTOFQPCBIZPXFH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Cyanobenzenesulfonamide is a chemical compound with the molecular formula C7H6N2O2S . It has an average mass of 182.200 Da and a Monoisotopic mass of 182.014999 Da .


Synthesis Analysis

The synthesis of benzenesulfonamide derivatives has been studied in the context of creating new anticancer and antimicrobial agents . The study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .


Molecular Structure Analysis

The molecular structure of 3-Cyanobenzenesulfonamide consists of a benzene ring substituted with a sulfonamide group and a cyano group . The empirical formula is C7H6N2O2S .


Physical And Chemical Properties Analysis

3-Cyanobenzenesulfonamide is a powder with a melting point of 151-156 °C . Its molecular weight is 182.20 .

科学研究应用

Proteomics Research

3-Cyanobenzenesulfonamide is offered as a specialty product for proteomics research. Proteomics is the large-scale study of proteins, which are vital parts of living organisms, with many functions. This compound could be used in various assays and experiments related to protein function and interaction .

Antibacterial Property

Sulfonamides, in general, have antibacterial properties. They can inhibit the growth and multiplication of bacteria by interfering with their ability to produce folic acid. 3-Cyanobenzenesulfonamide may be studied for its potential antibacterial effects and could contribute to the development of new antibacterial drugs .

Anti-Carbonic Anhydrase Activity

Sulfonamides are known to exhibit anti-carbonic anhydrase activity. This enzyme is involved in many physiological processes including respiration and the transport of carbon dioxide and bicarbonate between metabolizing tissues and lungs. 3-Cyanobenzenesulfonamide could be researched for its effectiveness in this area .

Anti-Dihydropteroate Synthetase Activity

This activity is another pharmacological property of sulfonamides. It plays a role in treating diverse disease states due to its involvement in the synthesis of dihydrofolic acid, which is crucial for bacterial growth and multiplication. Research into 3-Cyanobenzenesulfonamide’s potential in this field could lead to new therapeutic applications .

Coordination Chemistry

Coordination compounds, which include sulfonamide-derived compounds, have complex structures and magnetic properties that are significant in various scientific fields. 3-Cyanobenzenesulfonamide may be used in studies exploring these properties for applications in material science or medicinal chemistry .

Role in Treating Disease States

Due to their pharmacological activities, sulfonamides can play a role in treating a range of diseases such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma. Research into 3-Cyanobenzenesulfonamide could expand understanding and treatment options for these conditions .

安全和危害

3-Cyanobenzenesulfonamide can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

作用机制

Target of Action

3-Cyanobenzenesulfonamide primarily targets the enzyme dihydropteroate synthase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for various cellular processes, including DNA synthesis and repair, methylation, and amino acid synthesis .

Mode of Action

3-Cyanobenzenesulfonamide acts as a competitive inhibitor of dihydropteroate synthase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, thereby preventing PABA from binding . This inhibits the synthesis of folic acid, leading to a decrease in the production of essential cellular components .

Biochemical Pathways

The inhibition of dihydropteroate synthase by 3-Cyanobenzenesulfonamide affects the folic acid synthesis pathway . Folic acid is a precursor to tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis . Therefore, the inhibition of folic acid synthesis can lead to impaired DNA and RNA synthesis, affecting cell growth and division .

Pharmacokinetics

Similar sulfonamide compounds are generally well-absorbed orally, widely distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of 3-Cyanobenzenesulfonamide, influencing its therapeutic effectiveness .

Result of Action

The molecular effect of 3-Cyanobenzenesulfonamide is the inhibition of dihydropteroate synthase, leading to a decrease in folic acid synthesis . On a cellular level, this can result in impaired DNA and RNA synthesis, affecting cell growth and division . This can lead to the death of rapidly dividing cells, such as bacteria, making 3-Cyanobenzenesulfonamide potentially useful as an antibacterial agent .

Action Environment

The action, efficacy, and stability of 3-Cyanobenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, influencing its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of 3-Cyanobenzenesulfonamide, potentially impacting its efficacy .

属性

IUPAC Name

3-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOFQPCBIZPXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384586
Record name 3-cyanobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanobenzenesulfonamide

CAS RN

3118-68-1
Record name 3-cyanobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyanobenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of ammonia in dioxane (0.5 M in dioxane; 50 mL; 25 mmol) was added a solution of 3-cyanobenzene-1-sulfonyl chloride (ABCR; 605 mg; 3 mmol) in dioxane (10 mL) and the mixture was allowed to stir at RT for 30 min. The solvent was removed in vacuo to give the title compound as a white solid (450 mg; 82%). 1H NMR: (DMSO-d6, 400 MHz) δ 8.25 (1H, t, J=1.7 Hz), 8.18-8.12 (2H, m), 7.85 (1H, t, J=7.9 Hz), 7.63 (2H, br s). LC/MS (Method C): 181 (M+H)+. HPLC (Method E) Rt 2.42 min (Purity: 99.3%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
605 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

NH4OH (22 mL, excess) can be added to a solution of 3-cyanobenzene-1-sulfonyl chloride (1.0 g, 4.97 mmol) in acetonitrile (22 mL) and the reaction stirred overnight at r.t. The reaction can be concentrated and the solid obtained washed with water to give 500 mg of product. The water phase can be extracted with AcOEt, dried with MgSO4 anh, filtered and evaporated to give 400 mg of product that can be combined with the solid obtained before (0.90 g, 99%).
Name
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyanobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-Cyanobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-Cyanobenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-Cyanobenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-Cyanobenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
3-Cyanobenzenesulfonamide

Q & A

Q1: Are there any synergistic effects observed when combining N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzenesulfonamide with other anti-cancer agents?

A: While the provided research doesn't directly address synergistic effects for N-(3-cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzenesulfonamide, a closely related compound, N-(3-chloro-1H-indol-7-yl)-4-sulfamoylbenzenesulfonamide, has been explored for its potential synergistic effects in cancer treatment. [] This research proposes a pharmaceutical composition combining the sulfonamide compound with substances known to have Epidermal Growth Factor (EGF) inhibitory activity, such as gefitinib, erlotinib, or cetuximab. [] This suggests that combining sulfonamide compounds with EGF inhibitors could potentially enhance anti-cancer effects, but further research is needed to confirm this hypothesis and explore the underlying mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。